molecular formula C15H24N2O2S B2488217 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1235061-95-6

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2488217
CAS No.: 1235061-95-6
M. Wt: 296.43
InChI Key: WCRHTDPYHSXIHS-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene moiety and an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene moiety is then introduced via a substitution reaction. The final step involves the formation of the ethoxyacetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play a role in binding to these targets, while the ethoxyacetamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a thiophene moiety at a different position.

    2-ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a furan moiety instead of thiophene.

    2-ethoxy-N-((1-(benzyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a benzyl group instead of thiophene.

Uniqueness

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is unique due to the specific positioning of the thiophene moiety, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the ethoxyacetamide group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-2-19-11-15(18)16-9-13-3-6-17(7-4-13)10-14-5-8-20-12-14/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRHTDPYHSXIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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